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Benzo[b]thiophene, 3,7-dimethyl-

Cat. No.: B100686
CAS No.: 16587-41-0
M. Wt: 162.25 g/mol
InChI Key: YFVIULBUVVXJQI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Benzo[b]thiophenes

The parent compound, benzo[b]thiophene, is an aromatic organic compound that occurs naturally in petroleum-related deposits. tcichemicals.com Its initial discovery and characterization paved the way for extensive research into its derivatives. Early work focused on understanding the fundamental reactivity and properties of the benzothiophene (B83047) core. chemicalbook.com Over the years, research has evolved to the synthesis and application of functionalized benzothiophenes, driven by their potential in pharmaceuticals and materials science. prepchem.comrsc.org The development of advanced synthetic methods, including transition metal-catalyzed cross-coupling reactions and metal-free C-H functionalization, has enabled the creation of a vast library of substituted benzothiophenes with tailored properties. rsc.orgnih.gov This progression has led to the investigation of specific isomers like Benzo[b]thiophene, 3,7-dimethyl-, as researchers seek to understand how substitution patterns influence the molecule's behavior.

Structural Significance within the Thiophene (B33073) Class and Implications for Reactivity

Benzo[b]thiophene consists of a thiophene ring fused to a benzene (B151609) ring. This fusion results in a planar, aromatic system with a high electron density, making it a valuable scaffold in the design of various functional molecules. prepchem.com The sulfur atom in the thiophene ring not only influences the electronic properties but also provides a potential site for coordination with metals.

Current Research Trajectories and Emerging Areas Pertaining to Benzo[b]thiophene, 3,7-dimethyl-

Current research on benzothiophene derivatives is largely directed towards two main areas: medicinal chemistry and materials science. In the pharmaceutical realm, substituted benzothiophenes have shown a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com For example, research into 7-amino-2,3-dimethylbenzo[b]thiophenes as antioxidants highlights the interest in polysubstituted benzothiophenes with potential therapeutic applications. nih.gov

In materials science, the focus is on developing novel organic electronic materials. The tunable optical and electrical properties of functionalized benzothiophenes make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic semiconductors. prepchem.com While specific research on Benzo[b]thiophene, 3,7-dimethyl- in these areas is still emerging, the synthesis of related structures like 3-bromo-7-methylbenzo[b]thiophene serves as a critical stepping stone for accessing and evaluating this particular isomer for various applications. prepchem.com

Theoretical Frameworks for Understanding Benzo[b]thiophene, 3,7-dimethyl- Reactivity

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules like Benzo[b]thiophene, 3,7-dimethyl-. Density Functional Theory (DFT) is a commonly employed method to calculate the electronic structure, molecular orbitals, and potential energy surfaces of substituted thiophenes and benzothiophenes. rsc.org

Key theoretical concepts used to understand the reactivity of this compound include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the electron-donating methyl groups in Benzo[b]thiophene, 3,7-dimethyl- are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and electrophilic substitution. Computational studies can predict the most likely sites for such reactions, guiding synthetic efforts. rsc.org Furthermore, theoretical calculations can help to interpret experimental data, such as NMR spectra, and to predict the photophysical properties of these compounds, which is crucial for their application in materials science.

Detailed Research Findings

While comprehensive data solely on Benzo[b]thiophene, 3,7-dimethyl- is limited, information on its precursors and related isomers allows for the inference of its properties.

Synthesis: The synthesis of 3,7-disubstituted benzo[b]thiophenes can be challenging. A common strategy involves the construction of a substituted benzene ring followed by the annulation of the thiophene ring. A key precursor for Benzo[b]thiophene, 3,7-dimethyl- is 7-methylbenzo[b]thiophene, which can be brominated at the 3-position to yield 3-bromo-7-methylbenzo[b]thiophene. prepchem.com This intermediate can then undergo a variety of cross-coupling reactions to introduce the methyl group at the 3-position.

Reactivity: The reactivity of the benzothiophene core is well-established. Electrophilic substitution, such as nitration and halogenation, typically occurs at the 3-position of the thiophene ring, which is the most nucleophilic site. chemicalbook.comnih.gov The presence of a methyl group at this position in the target molecule would block this site, directing electrophilic attack to other positions on the aromatic system. The methyl groups at both the 3- and 7-positions are expected to activate the ring system towards electrophilic substitution.

Spectroscopic Data: Spectroscopic data for Benzo[b]thiophene, 3,7-dimethyl- can be predicted based on data from related compounds. The 1H NMR spectrum would be expected to show distinct signals for the two methyl groups and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the methyl groups. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Below are interactive data tables summarizing known information on related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10S B100686 Benzo[b]thiophene, 3,7-dimethyl- CAS No. 16587-41-0

Properties

CAS No.

16587-41-0

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

3,7-dimethyl-1-benzothiophene

InChI

InChI=1S/C10H10S/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3

InChI Key

YFVIULBUVVXJQI-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CS2)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)C

Other CAS No.

16587-41-0

Synonyms

3,7-Dimethylbenzo[b]thiophene

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo B Thiophene, 3,7 Dimethyl and Its Precursors

Strategic Approaches to the Benzo[b]thiophene, 3,7-dimethyl- Core Synthesis

Novel Cyclization Reactions for Substituted Benzo[b]thiophene Formation

Electrophilic cyclization reactions are a powerful tool for constructing the benzo[b]thiophene skeleton. nih.gov These reactions typically involve the activation of a carbon-carbon triple bond in an alkyne by an electrophile, followed by an intramolecular attack by a tethered sulfur nucleophile. nih.gov A common strategy involves the use of ortho-alkynylthioanisoles as precursors. organic-chemistry.orgnih.gov For the synthesis of 3,7-dimethylbenzo[b]thiophene, a plausible precursor would be an o-alkynyl thioether derived from 3-methylthiophenol.

Recent advancements have focused on using various electrophilic halogen sources. For instance, an environmentally benign method utilizes sodium halides with copper(II) sulfate (B86663) in ethanol (B145695) to produce 3-halobenzo[b]thiophenes in high yields. nih.gov This halocyclization can be applied to a range of substituted 2-alkynyl thioanisoles. nih.gov Similarly, iodine-mediated cyclization provides a direct route to 3-iodobenzo[b]thiophenes, which can be further functionalized. nih.gov

Another novel approach employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source. This method allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position under mild conditions. organic-chemistry.org Aryne intermediates also offer a one-step intermolecular pathway to 3-substituted benzothiophenes from o-silylaryl triflates and alkynyl sulfides. chim.itrsc.org

Table 1: Selected Electrophilic Cyclization Conditions for Benzo[b]thiophene Synthesis

PrecursorElectrophile/CatalystSolventProduct TypeReference
o-AlkynylthioanisoleI₂, K₂CO₃t-BuOH3-Iodobenzo[b]thiophene nih.gov
o-AlkynylthioanisoleNaCl, CuSO₄Ethanol3-Chlorobenzo[b]thiophene nih.gov
o-AlkynylthioanisoleDimethyl(thiodimethyl)sulfonium saltNot Specified3-(Methylthio)benzo[b]thiophene organic-chemistry.orgchim.it
o-Silylaryl triflate & Alkynyl sulfide (B99878)CsFAcetonitrile3-Substituted benzo[b]thiophene rsc.org

Transition Metal-Catalyzed Syntheses of Benzo[b]thiophene, 3,7-dimethyl-

Transition metal catalysis provides highly efficient and regioselective routes to substituted benzo[b]thiophenes. Palladium, rhodium, and copper are prominent catalysts in these transformations. researchgate.net

A rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur has been developed for the synthesis of benzo[b]thiophenes. researchgate.net This method is noted for its high regioselectivity, proceeding through sequential alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net For the target molecule, 3,7-dimethylbenzo[b]thiophene, one could envision using m-tolylboronic acid as a starting material.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, have been successfully employed for the synthesis of aminated benzo[b]thiophene derivatives. For example, new 7-arylamino-2,3-dimethylbenzo[b]thiophenes were prepared from 7-bromo-2,3-dimethylbenzo[b]thiophene and various anilines using a Pd(OAc)₂/rac-BINAP system. nih.gov A similar strategy could be adapted to synthesize precursors for 3,7-dimethylbenzo[b]thiophene. The palladium-catalyzed coupling of terminal acetylenes with subsequent electrophilic cyclization is another robust method for generating 2,3-disubstituted benzo[b]thiophenes. nih.gov

Copper-catalyzed reactions also offer a valuable synthetic pathway. A copper(I)-mediated thiolation and annulation of 2-bromo alkynylbenzenes with sodium sulfide provides an efficient route to 2-substituted benzo[b]thiophenes. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Benzo[b]thiophene Derivatives

Catalyst SystemReactantsProduct TypeReference
Rh ComplexArylboronic acid, Alkyne, Elemental SulfurPolysubstituted Benzo[b]thiophene researchgate.net
Pd(OAc)₂, rac-BINAP7-Bromo-2,3-dimethylbenzo[b]thiophene, Aniline7-Anilino-2,3-dimethylbenzo[b]thiophene nih.gov
CuI, TMEDA2-Bromo alkynylbenzene, Na₂S2-Substituted Benzo[b]thiophene organic-chemistry.org
Pd(PPh₃)₂, CuIo-Iodothioanisole, Terminal Alkyne2,3-Disubstituted Benzo[b]thiophene nih.gov

Photochemical and Electrochemical Routes to Benzo[b]thiophene, 3,7-dimethyl-

Photochemical and electrochemical methods represent modern, often milder, alternatives for synthesizing heterocyclic compounds, including benzo[b]thiophenes. chim.it These techniques can promote unique reaction pathways, such as those involving radical intermediates. scispace.com

Photochemical reactions, for instance, the photoannulation of thiophenols with dicarbonylated alkynes, can yield benzo[b]thiophenes under visible light irradiation using an organic dye as a photocatalyst. chim.it

Electrochemical synthesis is gaining traction as a green and efficient method. An electrochemically-promoted approach for synthesizing benzo[b]thiophene-1,1-dioxides involves the reaction of sulfonhydrazides with internal alkynes. scispace.com This method proceeds at room temperature in an undivided cell via a spirocyclic intermediate. scispace.com Another electrochemical method uses a nickel complex as a catalyst for the intramolecular cyclization of propargyl derivatives, offering a route to dihydro-benzo[b]thiophenes. researchgate.net More recently, a transition-metal- and iodine-free electrochemical synthesis of dibenzothiophenes from bis(biaryl) disulfides has been developed, utilizing a halogen mediator. chemistryviews.org These principles could be applied to the cyclization of appropriately substituted precursors to yield the 3,7-dimethylbenzo[b]thiophene core.

Green Chemistry Principles in Benzo[b]thiophene, 3,7-dimethyl- Synthesis

The application of green chemistry principles to the synthesis of benzo[b]thiophenes aims to reduce environmental impact by using safer solvents, minimizing waste, and employing sustainable catalysts.

Solvent-Free and Water-Mediated Methodologies

A significant focus of green synthetic chemistry is the replacement of volatile and hazardous organic solvents. Research has demonstrated the feasibility of synthesizing 3-halobenzo[b]thiophenes via electrophilic cyclization in ethanol, a much more environmentally benign solvent than traditional chlorinated solvents. nih.govuwf.edu

Water-mediated synthesis represents a further step towards sustainability. While specific water-mediated syntheses for 3,7-dimethylbenzo[b]thiophene are not widely reported, the development of one-pot, multi-component reactions in water for other complex heterocyclic systems, such as indazolo[1,2-b]phthalazine-triones, showcases the potential of this approach. researchgate.net These reactions often proceed in high yield with simple work-up procedures, highlighting the advantages of aqueous media.

Solvent-free conditions are another hallmark of green chemistry. A one-pot, four-component synthesis of indazolo[2,1-b]phthalazine-triones has been achieved under solvent-free conditions using a reusable catalyst, demonstrating high efficiency and short reaction times. researchgate.net

Sustainable Catalytic Systems for Benzo[b]thiophene, 3,7-dimethyl- Production

The development of sustainable catalytic systems focuses on using earth-abundant metals, recyclable catalysts, or metal-free conditions. While many syntheses rely on precious metals like palladium and rhodium, there is growing interest in using more sustainable alternatives like copper and nickel. organic-chemistry.orgresearchgate.net

Metal-free synthesis is a key goal. The synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide can proceed in high yields without any transition-metal catalyst. organic-chemistry.org Furthermore, radical-mediated cyclizations can be initiated under metal-free photochemical or electrochemical conditions. chim.it An expedient synthesis of thieno[3,2-b]thiophenes, a related heterocyclic system, uses a simple mixture of Na₂S₂O₃ and I₂ in a cascade reaction, avoiding the need for metal catalysts. mdpi.com These strategies offer a more sustainable path to the benzo[b]thiophene core and its derivatives.

Flow Chemistry and Continuous Synthesis of Benzo[b]thiophene, 3,7-dimethyl- Analogues

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch processing. researchgate.net These benefits include enhanced reaction speed, superior product yields, improved safety for hazardous reactions, and greater selectivity. researchgate.netacs.org The application of flow chemistry to the synthesis of benzo[b]thiophene analogues demonstrates a significant step towards more efficient and scalable production.

A notable development is the use of a microcontinuous flow system for the electrochemical synthesis of substituted benzothiophenes. acs.org One such method involves the electrooxidative intramolecular cyclization of 2-alkynylthioanisoles. acs.org This approach is particularly advantageous as it operates under transition-metal- and oxidant-free conditions. acs.org

In a typical setup, a solution of the starting material, such as a 2-alkynylthioanisole, and an electrolyte like potassium iodide (KI) or potassium bromide (KBr) is passed through a flow electrochemistry module equipped with carbon and platinum electrodes. acs.org The halide source also functions as the electrolyte. acs.org By adjusting the electric current and flow rate, high selectivity for either C-3 halogenated or dehalogenated benzo[b]thiophenes can be achieved. acs.org This level of control is difficult to obtain in conventional batch reactions. acs.org The continuous flow system also allows for easy scalability with sustained efficiency. acs.org

The table below summarizes the conditions for a representative electrochemical flow synthesis.

ParameterValueReference
Reaction TypeElectrooxidative Intramolecular Cyclization acs.org
SystemMicrocontinuous Flow acs.org
AnodeCarbon Plate acs.org
CathodePlatinum Plate acs.org
ElectrolyteKI or KBr acs.org
ConditionsConstant Current acs.org
AdvantageTransition-metal and oxidant-free acs.org

This electrochemical flow method, while demonstrated for C-3 halogenated products, provides a clear pathway for the continuous synthesis of various benzo[b]thiophene analogues. By starting with a precursor like 2-(prop-1-yn-1-yl)-3-methylthioanisole, this methodology could be adapted to produce 3,7-dimethylbenzo[b]thiophene derivatives. Multistep continuous-flow protocols have also been designed for creating more complex condensed benzothiazoles, showcasing the robustness of flow chemistry in synthesizing intricate heterocyclic systems. researchgate.net

Stereoselective and Regioselective Synthesis of Benzo[b]thiophene, 3,7-dimethyl- Derivatives

Achieving specific substitution patterns, such as in 3,7-dimethylbenzo[b]thiophene, hinges on the development of highly regioselective and stereoselective synthetic methods.

Regioselective Synthesis: Control of regioselectivity is crucial for synthesizing specific isomers of substituted benzo[b]thiophenes. Several modern catalytic methods have proven effective in this regard.

One powerful approach involves the reaction of aryne precursors with alkynyl sulfides. chemistryviews.orgnih.gov In this method, an o-silylaryl triflate is used to generate a reactive aryne in situ. The subsequent reaction with an appropriately substituted alkynyl sulfide proceeds via nucleophilic addition and cyclization to form the benzo[b]thiophene skeleton. chemistryviews.orgnih.gov This method demonstrates good functional group tolerance and allows for the one-step synthesis of a wide array of 3-substituted benzo[b]thiophenes. nih.govrsc.org To synthesize a 3,7-dimethyl analogue, one would start with a 3-methyl-substituted aryne precursor.

Another highly regioselective method is the rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur. researchgate.net The reaction proceeds with a sequential insertion of the alkyne, C-H activation, and sulfur atom transfer, ensuring high control over the substitution pattern of the final product. researchgate.net

Palladium-catalyzed reactions are also prominent for their regioselectivity. A two-step process starting with the palladium-catalyzed coupling of a terminal alkyne with o-iodothioanisole yields an o-(1-alkynyl)thioanisole derivative. acs.orgnih.gov Subsequent electrophilic cyclization using various electrophiles (e.g., I₂, Br₂) produces 2,3-disubstituted benzo[b]thiophenes in excellent yields. acs.orgnih.gov This strategy offers precise control over the substituents at the 2- and 3-positions.

The table below highlights key features of several regioselective synthetic methods.

MethodCatalyst/ReagentsKey FeatureReference
Aryne CyclizationCsF, o-silylaryl triflate, alkynyl sulfideOne-step synthesis of 3-substituted derivatives. chemistryviews.orgnih.gov
Three-Component CouplingRh-catalyst, arylboronic acid, alkyne, S₈High regioselectivity via sequential insertion and C-H activation. researchgate.net
Palladium-Catalyzed CyclizationPd-catalyst, o-iodothioanisole, terminal alkyneStepwise approach for controlled 2,3-disubstitution. acs.orgnih.gov
Oxidative C-H FunctionalizationPd(OAc)₂/Cu(OAc)₂Diversity-oriented synthesis for multisubstituted derivatives. nih.gov

Stereoselective Synthesis: While the core benzo[b]thiophene structure is planar, the synthesis of derivatives with chiral centers on its substituents requires stereoselective methods. For instance, a cascade reaction involving a Grignard addition followed by a propargyl Claisen rearrangement has been used for the enantio- and diastereoselective synthesis of cyclohexanones containing an α-allene quaternary center, where a 3-benzothiophene moiety was one of the substituents successfully incorporated. acs.org Such advanced stereoselective strategies are essential when incorporating the benzo[b]thiophene scaffold into complex, three-dimensional bioactive molecules.

Mechanistic Elucidation of Reactions Involving Benzo B Thiophene, 3,7 Dimethyl

Investigations into Electrophilic Aromatic Substitution Mechanisms of Benzo[b]thiophene, 3,7-dimethyl-

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the benzo[b]thiophene system is no exception. For the parent benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position due to the ability of the sulfur atom to stabilize the resulting cationic intermediate, the arenium ion, through resonance. chemicalbook.com However, in the case of Benzo[b]thiophene, 3,7-dimethyl-, the C3 position is already substituted with a methyl group. Therefore, electrophilic attack will be directed to other positions on the ring.

The regioselectivity of EAS on Benzo[b]thiophene, 3,7-dimethyl- will be governed by the directing effects of the two methyl groups. Methyl groups are activating, ortho-, para-directors due to their electron-donating inductive and hyperconjugative effects. youtube.comlibretexts.org The C7-methyl group will activate the ortho- (C6) and para- (C5) positions of the benzene (B151609) ring. The C3-methyl group will influence the reactivity of the thiophene (B33073) ring, primarily activating the C2 position.

Therefore, electrophilic attack could potentially occur at the C2, C4, C5, and C6 positions. The precise outcome will depend on the nature of the electrophile and the reaction conditions, which can influence the balance between electronic and steric effects. It is anticipated that a mixture of products may be formed. For instance, in related substituted benzo[b]thiophenes, the introduction of substituents on the benzene ring can significantly influence the site of further substitution. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzo[b]thiophene, 3,7-dimethyl-

PositionActivating/Deactivating InfluencePredicted Reactivity
C2 Activated by C3-methyl groupFavorable for substitution
C4 Sterically hindered by C3-methyl and peri-interaction with C5Less favorable
C5 Activated by C7-methyl group (para)Favorable for substitution
C6 Activated by C7-methyl group (ortho)Favorable for substitution

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution and may vary based on specific reagents and reaction conditions.

Nucleophilic Reactivity and Addition-Elimination Pathways in Benzo[b]thiophene, 3,7-dimethyl- Systems

The electron-rich nature of the benzo[b]thiophene ring system generally makes it less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. In the case of Benzo[b]thiophene, 3,7-dimethyl-, the presence of two electron-donating methyl groups further disfavors direct nucleophilic aromatic substitution (SNAr).

However, nucleophilic attack can be facilitated at positions activated by a suitable leaving group, often a halogen, through an addition-elimination mechanism. For instance, studies on halo-substituted thiophene derivatives have shown that nucleophilic substitution occurs, and the reactivity is significantly higher than in corresponding benzene analogues. researchgate.net The mechanism involves the formation of a Meisenheimer-like intermediate. While no specific studies on halo-derivatives of 3,7-dimethylbenzo[b]thiophene are readily available, it is plausible that such reactions would proceed if a halogen were introduced at one of the ring positions.

Another pathway for nucleophilic reactivity involves metalation. Benzo[b]thiophene can be conveniently lithiated, typically at the C2 position, to form an organolithium species that can then react with various electrophiles. chemicalbook.com For Benzo[b]thiophene, 3,7-dimethyl-, lithiation would be expected to occur at the C2 position, providing a route to 2-substituted derivatives.

Radical Reactions and Radical Cascade Processes of Benzo[b]thiophene, 3,7-dimethyl-

Radical reactions provide a powerful tool for the synthesis and functionalization of heterocyclic compounds. Radical cascade reactions, in particular, enable the rapid construction of complex molecular architectures from simple precursors. rsc.org While specific radical cascade reactions involving Benzo[b]thiophene, 3,7-dimethyl- have not been explicitly reported, the general principles can be applied.

The synthesis of substituted benzo[b]thiophenes can be achieved through radical cascade cyclization of precursors like 2-alkynylthioanisoles. nih.gov It is conceivable that a suitably substituted precursor could be designed to yield Benzo[b]thiophene, 3,7-dimethyl- via a radical-mediated cyclization.

Furthermore, the benzo[b]thiophene ring itself can participate in radical reactions. For example, radical additions to the double bonds of the thiophene ring are possible, although this would lead to a loss of aromaticity. Such reactions are often part of more complex cascade sequences. The presence of methyl groups on the Benzo[b]thiophene, 3,7-dimethyl- scaffold could influence the stability of any radical intermediates formed, potentially affecting the course of such reactions.

Pericyclic Reactions and Rearrangements Involving the Benzo[b]thiophene, 3,7-dimethyl- Scaffold

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a fundamental class of reactions in organic chemistry. researchgate.net The benzo[b]thiophene system can participate in pericyclic reactions, most notably cycloaddition reactions.

The thiophene ring in benzo[b]thiophene is generally considered a poor diene in Diels-Alder reactions due to its aromatic character. nih.gov However, the reactivity can be enhanced by the introduction of substituents or by using highly reactive dienophiles under forcing conditions. Benzo[b]thiophene S,S-dioxides are known to undergo Diels-Alder reactions, which can be followed by extrusion of sulfur dioxide to form naphthalenes. rsc.org It is plausible that Benzo[b]thiophene, 3,7-dimethyl- S,S-dioxide would undergo similar transformations.

Photochemical [2+2] cycloadditions are also known for benzo[b]thiophenes, leading to the formation of cyclobutane-fused products. chemicalbook.com The regioselectivity of such reactions with Benzo[b]thiophene, 3,7-dimethyl- would be an interesting area for investigation, likely influenced by the substitution pattern.

Computational Studies on Reaction Mechanisms of Benzo[b]thiophene, 3,7-dimethyl-

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. conicet.gov.ar While specific computational studies on Benzo[b]thiophene, 3,7-dimethyl- are not prominent in the literature, DFT calculations on the parent benzo[b]thiophene and related derivatives have provided significant insights.

For instance, computational studies on substituted thiophenes have been used to predict their electrophilicity and the Gibbs free energy barriers for nucleophilic substitution reactions. researchgate.net Similar studies on Benzo[b]thiophene, 3,7-dimethyl- could provide valuable data on the relative energies of intermediates and transition states for various reaction pathways, thus predicting the most likely products of electrophilic substitution and other reactions.

DFT calculations could also be employed to study the frontier molecular orbitals (HOMO and LUMO) of Benzo[b]thiophene, 3,7-dimethyl-, which would provide insights into its reactivity in pericyclic reactions. acs.org The calculated HOMO-LUMO gap would also be indicative of its electronic properties.

Table 2: Illustrative Data from a Hypothetical Computational Study on Benzo[b]thiophene, 3,7-dimethyl-

Calculated PropertyPredicted Value/CharacteristicImplication for Reactivity
Charge Distribution Increased electron density at C2, C5, and C6Likely sites for electrophilic attack
HOMO Energy Higher than unsubstituted benzo[b]thiopheneIncreased reactivity towards electrophiles
LUMO Energy Relatively highLow reactivity towards nucleophiles
Reaction Barriers (EAS) Lower for attack at C2, C5, and C6Confirms regioselectivity

This table is illustrative and based on expected trends from computational studies on similar molecules. Actual values would require specific calculations.

Derivatization and Functionalization Strategies of Benzo B Thiophene, 3,7 Dimethyl

Cross-Coupling Reactions of Halogenated Benzo[b]thiophene, 3,7-dimethyl- Derivatives

Buchwald-Hartwig Amination and Amidation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction between aryl halides or triflates and amines. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.orglibretexts.org

While direct examples of Buchwald-Hartwig amination on a halogenated Benzo[b]thiophene, 3,7-dimethyl- are not extensively documented in readily available literature, the reaction is widely applied to a variety of (hetero)aryl compounds, including benzothiophene (B83047) derivatives. The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.net For instance, the amination of aryl triflates, which can be prepared from the corresponding phenols, has been successfully achieved using a catalytic system of Pd₂(dba)₃ with ligands like XPhos and a mild base such as K₃PO₄. organic-chemistry.org

The choice of ligand is critical, with sterically hindered biaryl phosphine (B1218219) ligands developed by Buchwald and others demonstrating high activity for the coupling of aryl chlorides with various nitrogen nucleophiles. nih.gov Similarly, bidentate phosphine ligands like BINAP and DPPF have been shown to effectively catalyze the amination of aryl iodides and triflates. wikipedia.org In the context of related heterocyclic systems, the Buchwald-Hartwig coupling has been successfully employed in the synthesis of substituted benzimidazoles, where the reaction conditions, particularly the palladium/phosphine catalyst system, were optimized for high conversion rates. researchgate.net

Amidation, the formation of a C-N bond between an aryl halide and an amide, can also be achieved under Buchwald-Hartwig conditions. This transformation is particularly useful for synthesizing anilides and related compounds. More reactive ligands, such as tBuBrettphos, have been developed to accommodate the less nucleophilic nature of amides. libretexts.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides/Triflates

Catalyst/LigandBaseSolventTemperature (°C)Coupling PartnersYield (%)Reference
Pd₂(dba)₃ / XPhosK₃PO₄THF80Aryl Triflates & Dimethylamineup to 99% organic-chemistry.org
Pd(OAc)₂ / SPhosCs₂CO₃THFRT-100o-Bromoaldimine & o-Bromoanilineup to 85% researchgate.net
Pd(0) / BINAPNaOt-BuToluene70-100Aryl Bromides & Primary Aminesup to 98% wikipedia.org
Pd/XPhosNaOt-BuToluene110Benzimidazole & Aryl Halideup to 91% conversion researchgate.net

This table presents generalized conditions and yields for the Buchwald-Hartwig amination of various aryl substrates as specific data for Benzo[b]thiophene, 3,7-dimethyl- is not available.

Functional Group Interconversions on Benzo[b]thiophene, 3,7-dimethyl- Side Chains

The methyl groups at the 3- and 7-positions of Benzo[b]thiophene, 3,7-dimethyl- offer valuable handles for further functionalization through a variety of chemical transformations. These interconversions can introduce new reactive sites or modify the electronic properties of the molecule.

One of the most common functional group interconversions for methyl groups on aromatic rings is oxidation . For instance, methylthiophenes can be oxidized to the corresponding thiophenecarboxylic acids. A study on the oxidation of various methylthiophenes using sodium dichromate in a sealed tube at high temperatures demonstrated the feasibility of this transformation, achieving good yields. This method was shown to be effective for both mono- and dimethylated thiophenes, and was tolerant of bromo substituents. Applying similar conditions to Benzo[b]thiophene, 3,7-dimethyl- would be expected to yield the corresponding dicarboxylic acid.

Halogenation of the methyl side chains provides another route to functionalization. The reaction of methyl-substituted arenes, such as methylbenzene (toluene), with halogens like chlorine or bromine under UV light can lead to substitution on the methyl group. libretexts.org This free-radical halogenation can produce mono-, di-, and tri-halogenated methyl groups, with the extent of halogenation controllable by the reaction conditions. libretexts.org These halogenated intermediates can then serve as substrates for a wide range of nucleophilic substitution reactions.

Further modifications can be envisioned based on reactions of related benzo[b]thiophene systems. For example, in the synthesis of thrombin inhibitors, the C-3 side chain of a 2,3-disubstituted benzo[b]thiophene was modified through Friedel-Crafts acylation, demonstrating the possibility of introducing keto functionalities that can be further elaborated. researchgate.net

Table 2: Potential Functional Group Interconversions for the Methyl Side Chains of Benzo[b]thiophene, 3,7-dimethyl-

Reaction TypeReagents & ConditionsProduct Functional GroupPotential ApplicationReference (Analogous Systems)
OxidationNa₂Cr₂O₇, H₂O, sealed tube, 250 °CCarboxylic AcidIntroduction of acidic functionality, amide/ester formation
Free-Radical HalogenationCl₂ or Br₂, UV lightHalomethylPrecursor for nucleophilic substitution libretexts.org
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)KetoneFurther side-chain elaboration researchgate.net

Ring-Opening and Ring-Closing Metathesis Strategies Involving Benzo[b]thiophene, 3,7-dimethyl- Analogues

Olefin metathesis has emerged as a powerful tool for the construction of cyclic and polymeric structures. While direct applications of ring-opening metathesis (ROM) or ring-closing metathesis (RCM) on Benzo[b]thiophene, 3,7-dimethyl- itself are not prevalent, strategies involving analogous structures highlight the potential of these reactions.

Ring-Closing Metathesis (RCM) is a widely used method for synthesizing a variety of unsaturated rings, including those containing heteroatoms like sulfur. wikipedia.org The reaction involves the intramolecular metathesis of a diene, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts. organic-chemistry.org For an RCM strategy to be applied to a Benzo[b]thiophene, 3,7-dimethyl- analogue, the molecule would first need to be functionalized with two terminal alkene chains. This could potentially be achieved through functional group interconversion of the methyl groups, as described in the previous section, to introduce handles for attaching the olefinic tethers. The subsequent RCM reaction would then form a new ring fused to the benzothiophene core. A notable example in a related system is the intramolecular ring-closing reaction of biaryl thioethers to form highly functionalized dibenzothiophene (B1670422) sulfonium (B1226848) salts. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that utilizes cyclic olefins as monomers. nih.gov This technique could be employed with analogues of Benzo[b]thiophene, 3,7-dimethyl- that are part of a strained ring system containing a double bond. For example, if the benzothiophene moiety were incorporated into a norbornene-type structure, ROMP could be used to generate polymers with the benzothiophene unit as a pendant group. nih.gov The properties of the resulting polymer would be influenced by the rigid, aromatic benzothiophene substituent. The development of highly active and inhibitor-tolerant ruthenium catalysts has expanded the scope of ROMP to include a wide variety of functionalized monomers. figshare.comillinois.edu

Table 3: Hypothetical Metathesis Strategies for Analogues of Benzo[b]thiophene, 3,7-dimethyl-

Metathesis StrategyRequired PrecursorPotential CatalystProduct TypeReference (General Methodology)
Ring-Closing Metathesis (RCM)Di-alkenyl substituted Benzo[b]thiopheneGrubbs' or Hoveyda-Grubbs' CatalystFused polycyclic benzothiophene derivative wikipedia.orgorganic-chemistry.org
Ring-Opening Metathesis Polymerization (ROMP)Benzo[b]thiophene fused to a strained cycloalkeneGrubbs' or Hoveyda-Grubbs' CatalystPolymer with pendant benzothiophene units nih.govfigshare.com

Advanced Spectroscopic and Analytical Methodologies for Benzo B Thiophene, 3,7 Dimethyl Characterization

Multinuclear and Multidimensional NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally determining the chemical structure of organic compounds in solution. For Benzo[b]thiophene, 3,7-dimethyl-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a complete picture of its atomic connectivity.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships through chemical shifts (δ) and spin-spin coupling constants (J). The spectrum of 3,7-dimethylbenzo[b]thiophene is expected to show two singlets in the aliphatic region corresponding to the two methyl groups at positions 3 and 7. The aromatic region would display signals for the four protons on the benzene (B151609) ring and the single proton on the thiophene (B33073) ring.

¹³C NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, identifies all unique carbon atoms. The spectrum would show ten distinct signals: two for the methyl carbons, and eight for the carbons of the benzo[b]thiophene core.

Two-dimensional techniques provide further confirmation. Correlation Spectroscopy (COSY) would establish the coupling relationships between adjacent protons on the benzene ring, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, confirming the assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Data for Benzo[b]thiophene, 3,7-dimethyl-

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2~7.2-7.4~122-125Proton on thiophene ring.
3-CH₃~2.4-2.6~14-16Methyl group protons and carbon.
4~7.7-7.9~123-126Aromatic proton.
5~7.2-7.4~124-127Aromatic proton.
6~7.1-7.3~121-124Aromatic proton.
7-CH₃~2.5-2.7~20-22Methyl group protons and carbon.

Note: Predicted values are based on general principles and data for similar substituted benzothiophenes. chemicalbook.comspectrabase.comstrath.ac.uk

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For Benzo[b]thiophene, 3,7-dimethyl-, with a nominal mass of 162, HRMS would confirm its elemental composition as C₁₀H₁₀S. nist.gov

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint that helps to identify the molecule and distinguish it from its isomers. For 3,7-dimethylbenzo[b]thiophene, the electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak (M⁺) at m/z 162. Key fragmentation pathways would involve the loss of a methyl radical (•CH₃) to form a stable ion at m/z 147, followed by the potential loss of a hydrogen atom or other rearrangements. nist.govnist.gov

Table 2: Expected Mass Spectrometry Data for Benzo[b]thiophene, 3,7-dimethyl-

m/zProposed FragmentFormulaSignificance
162[M]⁺[C₁₀H₁₀S]⁺Molecular Ion
147[M - CH₃]⁺[C₉H₇S]⁺Loss of a methyl group
118[M - CS]⁺[C₉H₁₀]⁺Loss of thiocarbonyl

Note: Fragmentation data is inferred from patterns observed for other dimethylbenzo[b]thiophene isomers. nist.govnist.gov

X-ray Crystallography and Single Crystal Diffraction Techniques for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high accuracy.

For Benzo[b]thiophene, 3,7-dimethyl-, a successful single crystal X-ray diffraction analysis would provide definitive proof of its structure and connectivity. Furthermore, it would reveal crucial information about its solid-state packing, such as intermolecular interactions (e.g., π-π stacking, C-H···π interactions) and the crystal system. Studies on similarly shaped alkylated benzothiophene (B83047) derivatives suggest that these molecules often adopt a herringbone packing arrangement, which is significant for predicting material properties like charge transport in organic electronics. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) Coupled with Computational Methods for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

For Benzo[b]thiophene, 3,7-dimethyl-, the FT-IR and Raman spectra would show characteristic bands for:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aliphatic C-H stretching: From the two methyl groups, typically in the 2850-3000 cm⁻¹ region.

C=C aromatic ring stretching: In the 1400-1600 cm⁻¹ region.

C-S stretching: Within the thiophene ring, often observed in the 600-850 cm⁻¹ range. iosrjournals.org

Coupling experimental spectra with computational methods, such as Density Functional Theory (DFT), allows for a more detailed assignment of each vibrational mode. researchgate.netnih.gov Theoretical calculations can predict the vibrational frequencies and intensities, which, when compared to the experimental data, provide a high degree of confidence in the structural assignment. nih.gov

Table 3: Characteristic Vibrational Frequencies for Benzo[b]thiophene, 3,7-dimethyl-

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (CH₃)3000 - 2850FT-IR, Raman
C=C Ring Stretch1600 - 1450FT-IR, Raman
CH₃ Bending1470 - 1370FT-IR
C-S Stretch850 - 600Raman, FT-IR (weak)

Note: Ranges are based on data from related thiophene and aromatic compounds. iosrjournals.orgresearchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transition and Energy Level Analysis

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and phosphorescence, provide insight into the electronic structure of a molecule. These methods measure the transitions between electronic energy levels.

UV-Vis spectroscopy of Benzo[b]thiophene, 3,7-dimethyl-, a conjugated aromatic system, would be expected to show strong absorptions corresponding to π → π* transitions. The position of the absorption maxima (λ_max) is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The methyl groups, being weak electron-donating groups, may cause a slight red-shift (shift to longer wavelength) in the absorption bands compared to the unsubstituted benzo[b]thiophene. researchgate.net

Fluorescence and phosphorescence are emission processes that occur after a molecule is electronically excited. Measuring the emission spectra, quantum yields, and lifetimes can provide further information about the excited states of the molecule. For many benzothiophene derivatives, fluorescence is observed from the lowest singlet excited state (S₁), providing data on the S₁ → S₀ energy gap. researchgate.netuobaghdad.edu.iq

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Benzo[b]thiophene, 3,7-dimethyl- Derivatives

Benzo[b]thiophene, 3,7-dimethyl- itself is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center were introduced into the molecule, for instance, by substitution with a chiral group, a pair of enantiomers would be formed.

In such cases, chiroptical spectroscopy would be essential for their stereochemical characterization.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For a hypothetical chiral derivative of Benzo[b]thiophene, 3,7-dimethyl-, these techniques would be crucial for distinguishing between enantiomers and assigning their absolute stereochemistry, which is often vital in fields like medicinal chemistry and materials science.

Theoretical and Computational Studies of Benzo B Thiophene, 3,7 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of Benzo[b]thiophene, 3,7-dimethyl-. These calculations typically focus on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity.

For the parent molecule, benzo[b]thiophene (BBT), density functional theory (DFT) calculations have been performed to elucidate its electronic properties. acs.orgacs.orgnih.gov The HOMO is generally distributed across the entire π-conjugated system, while the LUMO also shows significant delocalization. The addition of two electron-donating methyl groups at the 3- and 7-positions in Benzo[b]thiophene, 3,7-dimethyl- is expected to influence these orbitals. Through inductive and hyperconjugation effects, the methyl groups increase the electron density of the aromatic system. This typically leads to a destabilization (increase in energy) of the HOMO and, to a lesser extent, the LUMO. Consequently, the HOMO-LUMO energy gap (ΔE) is expected to decrease compared to the parent BBT. A smaller energy gap suggests higher reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 1: Calculated Reactivity Descriptors for Benzo[b]thiophene (BBT) as a Model Note: These values are for the parent compound, benzo[b]thiophene. The presence of 3,7-dimethyl groups would alter these values, generally indicating increased reactivity.

DescriptorFormulaTypical Value (BBT)Predicted Influence of 3,7-Dimethyl Groups
HOMO Energy (EHOMO) -~ -6.2 eVIncrease (less negative)
LUMO Energy (ELUMO) -~ -0.8 eVIncrease (less negative)
Energy Gap (ΔE) ELUMO - EHOMO~ 5.4 eVDecrease
Ionization Potential (IP) -EHOMO~ 6.2 eVDecrease
Electron Affinity (EA) -ELUMO~ 0.8 eVDecrease
Chemical Hardness (η) (ELUMO - EHOMO) / 2~ 2.7 eVDecrease
Electronegativity (χ) -(EHOMO + ELUMO) / 2~ 3.5 eVDecrease
Electrophilicity Index (ω) χ² / (2η)~ 2.26 eVIncrease

A lower chemical hardness (η) for the dimethyl derivative would imply it is more polarizable and reactive. The increase in the electrophilicity index (ω) would suggest a greater capacity to accept electrons. Molecular electrostatic potential (MEP) maps can further visualize the electronic distribution, highlighting electron-rich areas (typically around the sulfur atom and the π-system) as sites for potential electrophilic attack.

Density Functional Theory (DFT) Applications for Geometrical Optimization and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. acs.orgnih.gov For aromatic systems like Benzo[b]thiophene, 3,7-dimethyl-, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

Studies on the parent benzo[b]thiophene (BBT) have established its planar geometry. acs.org The structure of Benzo[b]thiophene, 3,7-dimethyl- is also expected to be largely planar. The primary geometric changes upon adding the methyl groups would be localized around the substitution sites. The C3-C(methyl) and C7-C(methyl) bond lengths would be typical for sp²-sp³ carbon-carbon single bonds. Minor adjustments in the bond angles of the benzene (B151609) and thiophene (B33073) rings are also anticipated to accommodate the steric presence of the methyl groups.

Energetic profiles for processes like bond rotation (for the methyl groups) or potential dimerization can also be calculated. The rotational barrier for the methyl groups is expected to be relatively low, allowing for free rotation at room temperature.

Table 2: Selected Optimized Geometrical Parameters for Benzo[b]thiophene (BBT) as a Model Note: Data is for the parent compound, benzo[b]thiophene. The geometry of the 3,7-dimethyl derivative would show slight variations.

ParameterBond/AngleCalculated Value (BBT)Expected Influence of 3,7-Dimethyl Groups
Bond Length C-S~ 1.75 ÅMinor change
Bond Length C=C (thiophene ring)~ 1.37 ÅMinor elongation at C3
Bond Length C-C (bridge)~ 1.45 ÅMinor change
Bond Angle C-S-C~ 91.5°Minor change
Bond Angle C-C-S~ 111.5°Minor change

These optimized geometries serve as the foundation for further calculations, including vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. youtube.com

For a semi-rigid molecule like Benzo[b]thiophene, 3,7-dimethyl-, the primary application of MD is not to study large conformational changes (as one would for a flexible polymer), but rather to understand its behavior in a condensed phase (liquid or solid) or in solution. researchgate.net An MD simulation could model a collection of Benzo[b]thiophene, 3,7-dimethyl- molecules to investigate:

Intermolecular Interactions: The simulations can reveal how molecules orient themselves with respect to one another. This is driven by non-covalent interactions, such as van der Waals forces and π-π stacking between the aromatic rings. The strength and nature of these interactions are crucial for understanding physical properties like boiling point, solubility, and crystal packing.

Solvation Effects: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), MD can be used to study solvation shells and calculate the free energy of solvation. This provides insight into its solubility and partitioning behavior.

Transport Properties: In a simulated liquid state, properties like the diffusion coefficient can be calculated, which relates to the mobility of the molecule.

While the molecule itself has limited conformational freedom (primarily the rotation of the methyl groups), MD simulations are invaluable for understanding how it interacts with its environment, be it other molecules of the same type, solvents, or larger biological macromolecules. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements. This synergy is crucial for confirming molecular structures and understanding their electronic properties.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. acs.org These calculated frequencies correspond to the stretching and bending of bonds, which are observed as absorption bands in an IR spectrum. By comparing the calculated spectrum of Benzo[b]thiophene, 3,7-dimethyl- with an experimentally obtained one, a detailed assignment of the vibrational modes can be made. The calculations would be expected to show characteristic C-H stretching modes for the aromatic and methyl groups, as well as vibrations associated with the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations depend heavily on the electronic environment of each nucleus. For Benzo[b]thiophene, 3,7-dimethyl-, the calculations would predict distinct signals for the two non-equivalent methyl groups and the different aromatic protons, reflecting the influence of the sulfur atom and the fused ring system.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. acs.orgnih.gov These transitions correspond to the absorption of light in the UV-Vis range. Calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of these transitions. For Benzo[b]thiophene, 3,7-dimethyl-, the π-π* transitions of the conjugated system would be the most prominent. As noted earlier, the presence of methyl groups is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent benzo[b]thiophene. nih.gov

The agreement between theoretical predictions and experimental data provides strong evidence for the accuracy of the computational model and a deeper understanding of the molecule's structure and electronic makeup. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Benzo[b]thiophene, 3,7-dimethyl- Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. benthamdirect.com These models take the form of a mathematical equation that relates calculated molecular descriptors to the observed activity.

For analogues of Benzo[b]thiophene, 3,7-dimethyl-, a QSAR study would involve synthesizing or identifying a series of related compounds and measuring their activity for a specific endpoint (e.g., anti-inflammatory or anticancer activity). nih.govnih.gov Then, a wide range of molecular descriptors would be calculated for each analogue. These can be categorized as:

Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges. These are often crucial for thiophene derivatives, as electronic properties govern receptor interactions. nih.gov

Steric Descriptors: Like molecular volume, surface area, and specific shape indices.

Topological Descriptors: Which describe the connectivity and branching of the molecule. researchgate.net

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes a molecule's affinity for fatty vs. aqueous environments.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is built to predict the activity based on the most relevant descriptors. researchgate.netnih.gov For thiophene-based compounds, QSAR studies have often found that electronic parameters (like the energy of the LUMO) and topological indices are critical in defining their biological activity. nih.govresearchgate.net Such a model, once validated, could be used to predict the activity of new, unsynthesized analogues of Benzo[b]thiophene, 3,7-dimethyl-, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. benthamdirect.com

Exploration of Benzo B Thiophene, 3,7 Dimethyl in Advanced Research Applications

As a Scaffold in Complex Organic Synthesis and Natural Product Mimicry

The benzo[b]thiophene core is a prevalent motif in numerous biologically active natural products and synthetic compounds. nih.govmdpi.comnih.gov The strategic placement of methyl groups at the 3 and 7 positions of the Benzo[b]thiophene, 3,7-dimethyl- scaffold provides a unique starting point for the synthesis of more complex molecules. These methyl groups can be functionalized or can influence the reactivity of the heterocyclic ring system, allowing for the construction of intricate molecular architectures. nih.gov

In the realm of natural product mimicry, the Benzo[b]thiophene, 3,7-dimethyl- scaffold can be utilized to create simplified analogs of complex natural products. This approach allows researchers to probe the essential structural features required for biological activity, potentially leading to the development of new therapeutic agents with improved properties. mdpi.comnih.gov The synthesis of such analogs often involves multi-step reaction sequences where the Benzo[b]thiophene, 3,7-dimethyl- core is elaborated with various functional groups. nih.govorganic-chemistry.org

Role in Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembled Structures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the creation of functional materials. wikipedia.org The aromatic nature and the potential for π-π stacking interactions make Benzo[b]thiophene, 3,7-dimethyl- an attractive component for the design of host-guest systems and self-assembled structures. wikipedia.org

In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule, leading to changes in their physical and chemical properties. wikipedia.org Benzo[b]thiophene, 3,7-dimethyl- and its derivatives can act as guests, fitting into the cavities of host molecules like cyclodextrins. wikipedia.org This encapsulation can enhance the solubility of the benzothiophene (B83047) derivative or protect it from the surrounding environment. Conversely, appropriately designed derivatives of Benzo[b]thiophene, 3,7-dimethyl- can themselves act as hosts for smaller guest molecules.

The ability of Benzo[b]thiophene, 3,7-dimethyl- to participate in self-assembly processes is also of significant interest. Through carefully designed non-covalent interactions, such as hydrogen bonding or metal coordination, molecules of Benzo[b]thiophene, 3,7-dimethyl- can be programmed to organize into well-defined nanostructures, such as wires, sheets, or spheres. These self-assembled structures can exhibit unique optical and electronic properties, making them promising for applications in nanotechnology.

Fundamental Studies of Benzo[b]thiophene, 3,7-dimethyl- as a Ligand in Catalysis

The sulfur atom in the thiophene (B33073) ring of Benzo[b]thiophene, 3,7-dimethyl- possesses lone pairs of electrons that can coordinate to metal centers, making it a potential ligand in catalysis. researchgate.net The coordination chemistry of thiophenes and their derivatives is an active area of research, with implications for understanding and improving catalytic processes such as hydrodesulfurization (HDS) in the petroleum industry. researchgate.net

By studying the coordination of Benzo[b]thiophene, 3,7-dimethyl- to various metal complexes, researchers can gain fundamental insights into the nature of the metal-sulfur bond and its influence on the reactivity of the coordinated molecule. researchgate.netacs.org These studies often employ spectroscopic techniques, such as NMR and X-ray crystallography, to characterize the structure and bonding of the resulting metal complexes. rsc.org The electronic properties of the Benzo[b]thiophene, 3,7-dimethyl- ligand can be tuned by introducing different substituents, which in turn can affect the catalytic activity of the metal center.

Integration into Novel Organic Materials and Functional Polymers

The unique electronic and photophysical properties of the benzo[b]thiophene core have led to its incorporation into a wide range of organic materials and functional polymers. researchgate.netnih.gov Benzo[b]thiophene-containing materials have shown promise in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnih.gov

Advanced Polymer Chemistry with Benzo[b]thiophene, 3,7-dimethyl- Monomers

Benzo[b]thiophene, 3,7-dimethyl- can be utilized as a monomer in the synthesis of novel conjugated polymers. google.com Various polymerization techniques, including electrochemical and chemical methods, can be employed to create polymers with backbones containing the Benzo[b]thiophene, 3,7-dimethyl- unit. rsc.orggoogle.com The properties of the resulting polymers, such as their solubility, thermal stability, and electronic characteristics, can be tailored by controlling the polymerization conditions and by copolymerizing Benzo[b]thiophene, 3,7-dimethyl- with other monomers. rsc.orgrsc.org

For instance, the alternating copolymerization of benzothiophene derivatives with other aromatic units has been shown to be an effective strategy for creating materials with desirable electronic properties for device applications. rsc.orgrsc.org The methyl groups on the Benzo[b]thiophene, 3,7-dimethyl- monomer can influence the polymer's morphology and packing in the solid state, which in turn affects its performance in electronic devices. units.it

Table 1: Polymerization Methods for Thiophene and its Derivatives
Polymerization MethodDescriptionKey Features
Electrochemical Polymerization Application of an electrical potential to a solution containing the monomer to induce polymerization on an electrode surface. google.comHigh potentials are often required, which can sometimes lead to polymer degradation. google.com
Chemical Polymerization Use of chemical oxidants or catalysts to initiate polymerization in solution. google.comCan be a multi-step process and may be less economically efficient. google.com
Self-Stabilized Precipitation Polymerization A method for producing uniform polymer microspheres with high yield. rsc.orgResults in alternating copolymers with good solubility and high thermal stability. rsc.org

Electronic and Optoelectronic Properties of Benzo[b]thiophene, 3,7-dimethyl- Containing Materials

Materials incorporating the Benzo[b]thiophene, 3,7-dimethyl- moiety often exhibit interesting electronic and optoelectronic properties. rsc.orgrsc.orgnih.gov The extended π-conjugated system of the benzo[b]thiophene core allows for efficient charge transport, making these materials suitable for use as semiconductors in electronic devices. nih.govnih.gov

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial parameters that determine the electronic behavior of these materials. nih.govmdpi.com These energy levels can be experimentally determined using techniques like cyclic voltammetry and UV-vis spectroscopy. mdpi.com Theoretical calculations, such as density functional theory (DFT), are also employed to predict and understand the electronic structure of these materials. nih.govrsc.org The introduction of the two methyl groups in Benzo[b]thiophene, 3,7-dimethyl- can subtly influence these energy levels and, consequently, the material's electronic properties.

The photophysical properties, such as absorption and emission of light, are also of great interest. Benzo[b]thiophene-containing materials can be designed to absorb light in specific regions of the electromagnetic spectrum, a key requirement for applications in solar cells. researchgate.net Furthermore, their ability to emit light upon excitation makes them candidates for use in OLEDs.

Table 2: Key Electronic Properties of Benzothiophene-Based Polymers
PolymerHOMO (eV)LUMO (eV)Optical Band Gap (eV)
BDTd-3hT-5.49-3.452.04
BDTeho-3hT-5.35-3.312.04
BDTd-3hTAd-5.28-3.321.96
BDTd-3hTThy-5.46-3.422.04
BDTeho-3hTAd-5.37-3.272.10
BDTeho-3hTThy-5.34-3.262.08

Data adapted from a study on benzodithiophene-based conjugated polymers, illustrating typical ranges for related structures. rsc.org

Exploration of Benzo[b]thiophene, 3,7-dimethyl- in Biological Systems as Probes or Mechanistic Tools

The inherent fluorescence of some benzo[b]thiophene derivatives makes them suitable for use as biological probes. researchgate.net These fluorescent molecules can be designed to selectively bind to specific biological targets, such as proteins or nucleic acids, allowing for their visualization and tracking within living cells. The methyl groups on Benzo[b]thiophene, 3,7-dimethyl- can be used as handles for the attachment of targeting moieties or other functional groups to enhance the probe's specificity and performance.

In addition to their use as probes, benzo[b]thiophene derivatives can serve as mechanistic tools to study biological processes. nih.govrsc.org For example, by designing molecules that inhibit specific enzymes, researchers can investigate the role of that enzyme in a particular cellular pathway. nih.govmdpi.com The structure-activity relationship studies of these inhibitors, where the effect of modifying the benzo[b]thiophene scaffold is systematically examined, can provide valuable insights into the enzyme's active site and mechanism of action. nih.gov While the direct biological activity of Benzo[b]thiophene, 3,7-dimethyl- itself may not be extensively documented, its derivatives are actively being explored for these purposes. nih.govnih.gov

Interactions with Biomolecules: Binding Mechanisms and Specificity

To provide a contextual understanding, research on other substituted benzo[b]thiophenes has shown their ability to interact with a variety of biological targets through mechanisms such as:

Hydrophobic Interactions: The aromatic rings of the benzo[b]thiophene scaffold can engage in hydrophobic interactions with nonpolar amino acid residues.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

Pi-Stacking: The aromatic system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Without specific experimental data for Benzo[b]thiophene, 3,7-dimethyl- , any description of its binding mechanisms remains speculative. Detailed research, including co-crystallization studies with relevant biomolecules and computational docking simulations, would be necessary to elucidate its specific binding modes and target affinities.

Table 1: Putative Biomolecular Interaction Profile of Benzo[b]thiophene, 3,7-dimethyl-

Interaction TypePutative Interacting Moieties on BiomoleculesBasis for Speculation
Hydrophobic InteractionsNonpolar amino acid residues (e.g., valine, leucine, isoleucine)Presence of lipophilic benzo[b]thiophene core and methyl groups.
π-π StackingAromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan)Aromatic nature of the benzo[b]thiophene ring system.
Van der Waals ForcesGeneral interactions with various atoms in the binding pocket.Universal nature of these forces.

Note: This table is speculative and based on the general properties of the chemical structure, not on experimental data for Benzo[b]thiophene, 3,7-dimethyl-.

Enzymatic Transformations of Benzo[b]thiophene, 3,7-dimethyl-

Specific studies on the enzymatic transformations of Benzo[b]thiophene, 3,7-dimethyl- are not documented in the available literature. However, research on the biodegradation of other dimethylbenzothiophene isomers by microorganisms can offer some insights into potential metabolic pathways. For instance, studies on Pseudomonas species have shown that they can degrade various dimethylbenzothiophene isomers. researchgate.net The metabolism of such compounds often involves oxidation of the sulfur atom to form sulfoxides and sulfones, as well as hydroxylation of the aromatic rings.

Potential enzymatic transformations for Benzo[b]thiophene, 3,7-dimethyl- could theoretically involve:

Oxidation: Cytochrome P450 enzymes could catalyze the oxidation of the sulfur atom to yield Benzo[b]thiophene-S-oxide, 3,7-dimethyl- and subsequently Benzo[b]thiophene-S,S-dioxide, 3,7-dimethyl- .

Hydroxylation: The aromatic rings could be hydroxylated at various positions, leading to phenolic derivatives.

Methyl Group Oxidation: The methyl groups at the 3 and 7 positions could be oxidized to hydroxymethyl groups and further to carboxylic acids.

Table 2: Hypothetical Enzymatic Transformation Products of Benzo[b]thiophene, 3,7-dimethyl-

Putative Enzyme ClassPotential TransformationHypothetical Product
Cytochrome P450 MonooxygenasesSulfur OxidationBenzo[b]thiophene-S-oxide, 3,7-dimethyl-
Cytochrome P450 MonooxygenasesSulfur OxidationBenzo[b]thiophene-S,S-dioxide, 3,7-dimethyl-
Cytochrome P450 MonooxygenasesAromatic HydroxylationHydroxylated derivatives of Benzo[b]thiophene, 3,7-dimethyl-
Alcohol Dehydrogenase/Aldehyde DehydrogenaseMethyl Group Oxidation7-Methyl-benzo[b]thiophene-3-carboxylic acid
Alcohol Dehydrogenase/Aldehyde DehydrogenaseMethyl Group Oxidation3-Methyl-benzo[b]thiophene-7-carboxylic acid

Note: This table presents hypothetical transformations and products. Experimental verification is required.

Potential in Agrochemistry: Fundamental Chemical Interactions and Target Elucidation

The potential of Benzo[b]thiophene, 3,7-dimethyl- in agrochemistry has not been specifically investigated in the reviewed scientific literature. However, the broader class of substituted benzothiophenes is recognized for its importance in the agrochemical field. researchgate.net Derivatives of benzo[b]thiophene have been explored for various applications, including as herbicides and insecticides.

The fundamental chemical interactions that could underpin any potential agrochemical activity of Benzo[b]thiophene, 3,7-dimethyl- would be similar to those described for biomolecular interactions, namely hydrophobic and van der Waals forces. The specific substitution pattern, with methyl groups at the 3 and 7 positions, would influence its shape, size, and lipophilicity, which are critical factors for its interaction with target sites in pests or weeds.

The elucidation of specific biological targets in an agrochemical context would require extensive screening against a panel of relevant enzymes and receptors from target organisms. For example:

Herbicidal Activity: Potential targets could include enzymes involved in essential amino acid biosynthesis, carotenoid biosynthesis (such as phytoene (B131915) desaturase), or acetolactate synthase. Some benzothiazine derivatives, which share a similar heterocyclic core, have shown herbicidal activity. researchgate.net

Insecticidal Activity: Targets might include the insect nervous system, such as acetylcholinesterase or the GABA receptor. Thiophene derivatives, the parent heterocyclic ring of benzo[b]thiophene, have been shown to possess photoactivated insecticidal properties. acs.org

Without dedicated research, the potential of Benzo[b]thiophene, 3,7-dimethyl- in agrochemistry remains an open question. Future studies would need to systematically evaluate its activity against various pests and weeds and subsequently identify its mode of action and specific molecular targets.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry of methyl groups. NOESY experiments verify spatial proximity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isomers (e.g., 3,7- vs. 2,5-dimethyl) via exact mass matching .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions .

How can researchers design experiments to evaluate substituent effects on the bioactivity of 3,7-dimethylbenzo[b]thiophene derivatives?

Advanced Research Question

  • Library Synthesis : Generate a diverse library using parallel synthesis (e.g., methyl sulfone, halogen, or aryl derivatives) .
  • Structure-Activity Relationship (SAR) : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro assays. Correlate substituent electronegativity with IC₅₀ values .
  • Computational Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to prioritize synthetic targets .

What strategies address contradictions in reported dimerization yields for halogenated benzo[b]thiophene precursors?

Advanced Research Question

  • Mechanistic Studies : Monitor reaction intermediates via in-situ IR or HPLC to identify rate-limiting steps (e.g., HBr elimination vs. dimerization) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, improving yields by 15–20% .
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, FeCl₃) to accelerate dimerization kinetics .

How can green chemistry principles be applied to synthesize 3,7-dimethylbenzo[b]thiophene sustainably?

Advanced Research Question

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces energy use and eliminates toxic solvents (e.g., toluene) .
  • Biocatalysis : Use immobilized lipases or peroxidases to catalyze methylation, minimizing heavy-metal waste .
  • Atom Economy : Optimize stoichiometry of methylating agents (e.g., dimethyl carbonate instead of CH₃I) to reduce byproducts .

What are the challenges in characterizing the thermal stability of 3,7-dimethylbenzo[b]thiophene for high-temperature applications?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 250°C for most derivatives) .
  • DSC Studies : Monitor phase transitions (e.g., melting points) to assess suitability for melt-processing in electronics .
  • Accelerated Aging Tests : Expose samples to 150°C for 24–72 hours and analyze degradation via GC-MS .

How does the methyl substitution pattern influence the spectroscopic signatures of benzo[b]thiophene derivatives?

Basic Research Question

  • UV-Vis Spectroscopy : Methyl groups at 3,7-positions cause bathochromic shifts (~10–15 nm) due to extended conjugation .
  • Raman Spectroscopy : Peaks at 450–500 cm⁻¹ (C-S stretching) and 2900–3000 cm⁻¹ (C-H of methyl) confirm substitution .
  • Fluorescence Quenching : Electron-donating methyl groups enhance quantum yield in polar solvents .

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